4-Phenyloxetane-2-carboxylic acid
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Overview
Description
4-Phenyloxetane-2-carboxylic acid is an organic compound characterized by the presence of a phenyl group attached to an oxetane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxetane-2-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) to yield the corresponding carboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions followed by hydrolysis.
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO2) followed by protonation can also produce carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyloxetane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Phenyloxetane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyloxetane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group and oxetane ring contribute to the compound’s stability and unique chemical properties .
Comparison with Similar Compounds
- 2-Phenyloxetane-4-carboxylic acid
- 4-Phenylbutanoic acid
- 2-Phenylpropanoic acid
Comparison: 4-Phenyloxetane-2-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The oxetane ring’s strain and reactivity make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-phenyloxetane-2-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-8(13-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12) |
InChI Key |
JNLVZJFVFCIJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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